Potassium trifluoro(4-fluoro-3-nitrophenyl)boranuide
Description
Potassium trifluoro(4-fluoro-3-nitrophenyl)boranuide (CAS MFCD23699514, Catalog No. TB-2049) is a potassium trifluoroborate salt with a nitro (-NO₂) and fluoro (-F) substituent on the aromatic ring. Its molecular formula is C₆H₂BF₄KNO₂, and it has a purity of 95% . This compound is widely used in cross-coupling reactions, such as Suzuki-Miyaura couplings, where electron-withdrawing groups (e.g., -NO₂ and -F) enhance the electrophilicity of the aromatic ring, facilitating bond formation with aryl halides. The nitro group also stabilizes intermediates via resonance, while fluorine contributes to metabolic stability in pharmaceutical applications .
Properties
IUPAC Name |
potassium;trifluoro-(4-fluoro-3-nitrophenyl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF4NO2.K/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14;/h1-3H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIPZYIWYOZWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)F)[N+](=O)[O-])(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF4KNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-fluoro-3-nitrophenyl)boranuide can be synthesized through a series of reactions involving the corresponding boronic acid or boronate ester. One common method involves the reaction of 4-fluoro-3-nitrophenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-fluoro-3-nitrophenyl)boranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Cross-Coupling: Palladium catalysts and bases such as potassium carbonate are used. The reactions are often performed in aqueous or mixed solvent systems.
Major Products Formed
Substitution Reactions: The major products are typically the substituted phenyl derivatives.
Cross-Coupling Reactions: The products are biaryl compounds or other coupled products depending on the reactants used.
Scientific Research Applications
Potassium trifluoro(4-fluoro-3-nitrophenyl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used to modify biomolecules for various studies, including drug development and molecular biology research.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of potassium trifluoro(4-fluoro-3-nitrophenyl)boranuide in chemical reactions involves the activation of the trifluoroborate group. In cross-coupling reactions, the palladium catalyst facilitates the formation of a palladium-boron complex, which then undergoes transmetallation with an organohalide to form the coupled product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Nitro-Substituted Potassium Trifluoroborates
Key Differences :
- The 4-fluoro substituent in the target compound increases ring electrophilicity compared to the monosubstituted 3-nitrophenyl analog.
- The dual electron-withdrawing groups (EWGs) improve stability under basic conditions but may reduce solubility in nonpolar solvents .
Fluoro-Substituted Potassium Trifluoroborates
Key Differences :
Heteroaromatic Potassium Trifluoroborates
Key Differences :
Aliphatic and Functionalized Derivatives
Key Differences :
- Aliphatic derivatives lack aromatic conjugation, reducing stability in harsh reaction conditions.
- The target’s aromatic system with EWGs offers superior thermal and oxidative stability compared to aliphatic analogs .
Biological Activity
Potassium trifluoro(4-fluoro-3-nitrophenyl)boranuide, also known as potassium (3-nitrophenyl)trifluoroborate, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential applications in drug development.
- Molecular Formula : C₆H₄BF₃KNO₂
- Molecular Weight : 229.01 g/mol
- CAS Number : 192863-40-4
- Appearance : White to almost white powder or crystals
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, particularly Klebsiella pneumoniae. The compound's effectiveness can be assessed through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) studies.
Case Study: Antibacterial Efficacy
A study investigated the antibacterial effects of this compound when combined with conventional antibiotics like ciprofloxacin and meropenem. The results indicated that:
- MIC Values : The compound demonstrated MIC values comparable to those of established antibiotics.
- MBC Ratios : The MBC/MIC ratio was found to be less than or equal to 4 for most strains tested, classifying it as a bactericidal agent.
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
|---|---|---|---|
| This compound | 16 | 32 | 2 |
| Ciprofloxacin | 8 | 16 | 2 |
| Meropenem | 4 | 8 | 2 |
This data suggests that this compound could be a promising candidate for further development in antimicrobial therapies.
Cytotoxicity Assessment
Cytotoxicity studies are essential for evaluating the safety profile of any new compound. Preliminary tests on this compound indicated low cytotoxicity levels, suggesting that it may have a favorable safety profile for future in vivo studies.
Cytotoxicity Results
In vitro assays were conducted to assess the cytotoxic effects on human cell lines. The results showed:
- Cell Viability : Over 80% cell viability at concentrations up to 100 µg/mL.
- Selectivity Index : A high selectivity index was noted, indicating minimal toxicity to human cells compared to bacterial cells.
Pharmacokinetic Profile
In silico analyses have suggested that this compound possesses favorable pharmacokinetic properties:
- Absorption : High gastrointestinal absorption predicted.
- Blood-Brain Barrier Permeability : Classified as a permeant, suggesting potential central nervous system activity.
- Metabolism : Potential inhibition of CYP1A2, indicating possible drug-drug interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
